Tfpam-3
Overview
Description
N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidylpropionamide: It is widely used in biochemical and molecular biology research due to its ability to selectively react with thiol groups on amino acids, peptides, proteins, and thiol-modified nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tfpam-3 is synthesized through a series of chemical reactions involving the introduction of azido and maleimide functional groups. The synthesis typically involves the following steps:
Formation of the azido group: The azido group is introduced by reacting a tetrafluorobenzyl compound with sodium azide.
Formation of the maleimide group: The maleimide group is introduced by reacting a propionamide compound with maleic anhydride.
Coupling of the azido and maleimide groups: The final step involves coupling the azido and maleimide groups to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tfpam-3 undergoes several types of chemical reactions, including:
Photoreactive Crosslinking: The fluorinated aryl azide group is activated by short wavelength UV light, yielding an electron-deficient aryl nitrene that reacts with nucleophiles, commonly resulting in C-H insertion reaction products.
Thiol-Maleimide Reaction: The maleimide group selectively reacts with thiol groups on amino acids, peptides, proteins, and thiol-modified nucleotides under slightly acidic conditions (pH < 7.5).
Common Reagents and Conditions:
Reagents: Sodium azide, maleic anhydride, tetrafluorobenzyl compound.
Conditions: UV light for photoreactive crosslinking, slightly acidic pH for thiol-maleimide reactions.
Major Products:
Photoreactive Crosslinking: C-H insertion reaction products.
Thiol-Maleimide Reaction: Thiol-modified peptides, proteins, and nucleotides.
Scientific Research Applications
Tfpam-3 is extensively used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Tfpam-3 involves the activation of the fluorinated aryl azide group by UV light, resulting in the formation of an electron-deficient aryl nitrene. This reactive intermediate can insert into C-H bonds or react with nucleophiles, leading to crosslinking of biomolecules. The maleimide group selectively reacts with thiol groups, forming stable thioether bonds .
Comparison with Similar Compounds
Tfpam-3 is unique due to its dual functionality, combining both azido and maleimide groups. Similar compounds include:
N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide: Similar in structure but may differ in specific functional group positioning.
Benzophenone-4-maleimide: Another photoreactive crosslinker but with different photoreactive groups.
This compound stands out due to its high reactivity and specificity for thiol groups, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHQICZOPOYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161040 | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-48-1 | |
Record name | N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139428-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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